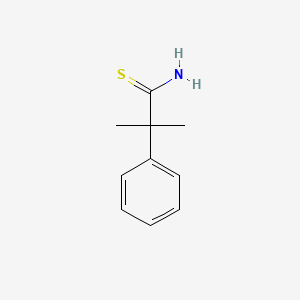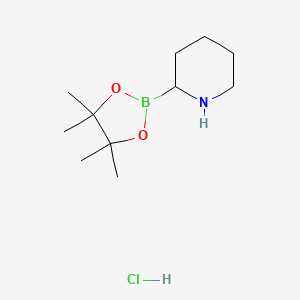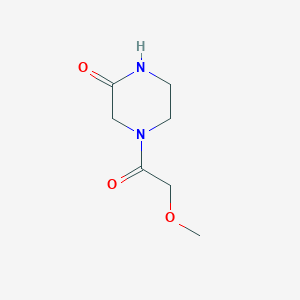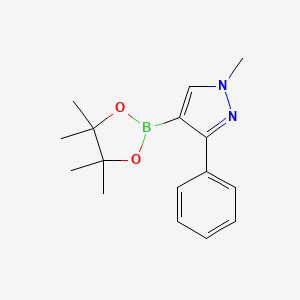![molecular formula C16H28N2O6 B1427321 L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- CAS No. 630421-46-4](/img/structure/B1427321.png)
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-
Übersicht
Beschreibung
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-, commonly referred to as L-Proline, is an organic compound found in proteins and other biological macromolecules. It is an essential amino acid and is involved in many metabolic pathways. L-Proline is found in most proteins and is an important component of collagen, elastin, and keratin. It is also a precursor to other amino acids, such as L-glutamate and L-arginine. L-Proline has a wide range of applications in biochemistry, medicine, and other fields.
Wissenschaftliche Forschungsanwendungen
Fundamental Research and Industrial Use
L-Proline analogues, including L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-, have shown significant importance in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These compounds are valuable for fundamental research and have applications in industrial processes. For instance, microorganisms overproducing l-proline have been developed by isolating mutants resistant to l-proline analogues, highlighting their utility in tuning the properties of peptides and pharmaceutical compounds (Bach & Takagi, 2013).
Application in Organic Synthesis
L-Proline serves as a catalyst in the synthesis of various substituted 4H-chromene derivatives. It plays a crucial role in facilitating reactions in ethanol under mild, metal-free conditions, demonstrating its significance in the green chemistry domain. This application highlights the versatility of L-Proline in catalyzing environmentally friendly chemical reactions (Li, Zhang, & Gu, 2012).
Discovery in Citrus Fruits
In the study of citrus fruits, including bergamot and others from the Citrus genus, N-methyl-L-proline and 4-hydroxy-L-prolinebetaine, derivatives of L-Proline, have been identified. This discovery expands the understanding of the biochemical composition of these fruits and has potential implications for their nutritional and medicinal value (Servillo et al., 2011a; Servillo et al., 2011b).
Structural Analysis
The protected derivative of trans-4-hydroxy-L-proline has been structurally characterized, providing insights into the molecular conformation and hydrogen-bonding interactions. This contributes to the fundamental understanding of the molecule's structure and its potential interactions in various chemical and biological processes (Clegg, Deboves, & Elsegood, 2003).
Novel Hydroxyproline Dioxygenases
The discovery of novel L-proline cis-4-hydroxylases has opened new avenues for the industrial production of cis-4-hydroxy-L-proline. This advancement in understanding hydroxyproline isomers enhances the potential for developing pharmaceuticals and other valuable compounds (Hara & Kino, 2009).
Anticonvulsant and Anti-inflammatory Properties
Research on N-methyl-(2S,4R)-trans-4-hydroxy-L-proline from Sideroxylon obtusifolium shows significant anticonvulsant effects, potentially related to its anti-inflammatory and antioxidant properties. This highlights the therapeutic potential of this compound in treating neurological disorders like epilepsy (De Aquino et al., 2020).
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXBVELFAOEJDK-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



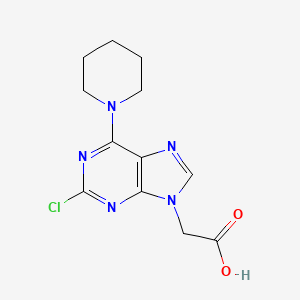
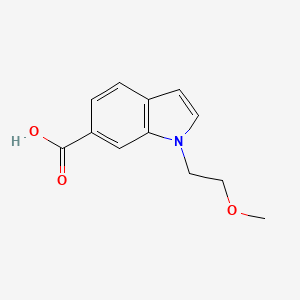
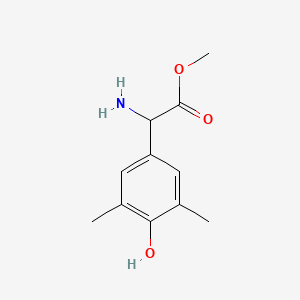
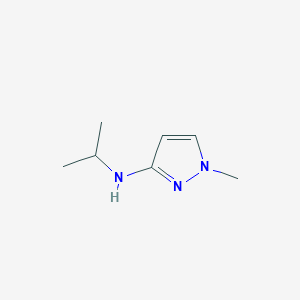
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)


